1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea

Chemical purity Reference standard Procurement

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea (CAS 872283-39-1) is a urea derivative of the 2-aminotetralin scaffold, possessing a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol. The compound is commercially available in research-grade purity (≥98%) from multiple vendors and is extensively used as a versatile building block in medicinal chemistry, particularly for the synthesis of enzyme inhibitors and receptor modulators.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B11060766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)NC(=O)N
InChIInChI=1S/C11H14N2O/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H3,12,13,14)
InChIKeyZPJRCLDIVWNAMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea: Procurement-Ready Structural and Supply Characteristics


1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea (CAS 872283-39-1) is a urea derivative of the 2-aminotetralin scaffold, possessing a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol [1]. The compound is commercially available in research-grade purity (≥98%) from multiple vendors and is extensively used as a versatile building block in medicinal chemistry, particularly for the synthesis of enzyme inhibitors and receptor modulators .

Why 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea Cannot Be Interchanged with the 1‑yl Isomer or Other Tetralin Ureas


The position of the urea attachment on the tetralin ring critically influences both the electronic environment and the steric accessibility of the pharmacophore. In the 2‑yl regioisomer the urea group is conjugated to the aromatic ring in a way that differs from the 1‑yl isomer, leading to distinct receptor binding profiles [1]. Furthermore, the unsubstituted urea nitrogen in this compound offers a synthetic handle for late‑stage diversification that is absent in the N,N‑dimethylated analogs commonly employed in published biological studies [2]. Substituting the 2‑yl isomer with the 1‑yl congener or a dimethylated derivative would therefore alter both the biological activity and the downstream synthetic utility, making direct interchange scientifically invalid.

Quantitative Evidence for 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea vs. Comparators


Higher Commercial Purity Compared to the 1‑yl Isomer

The 2‑yl isomer is consistently supplied at a purity of ≥98% by major vendors, whereas the 1‑yl isomer (CAS 58490-97-4) is routinely offered at ≥95% purity by the same suppliers . This difference in certified purity is critical for applications requiring precise stoichiometric control, such as quantitative NMR reference standards or high‑sensitivity bioassay screening.

Chemical purity Reference standard Procurement

Validated GC‑MS Spectral Library Entry for Analytical Standardization

The 2‑yl isomer is included in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID 2YY1mvvpXA7), providing a validated GC‑MS spectrum that facilitates its direct use as an analytical reference standard [1]. In contrast, a search of major spectral databases reveals no equivalent entry for the 1‑yl isomer, which would require in‑house spectral characterization before use as a standard.

Mass spectrometry Analytical chemistry Spectra database

Regioisomer-Specific Biological Activity Profile: Enzyme Inhibition vs. Anticancer Activity

Derivatives of the 2‑aminotetralin urea scaffold (directly accessible from the target compound through simple N‑alkylation) exhibit potent inhibition of human carbonic anhydrase I and II and acetylcholinesterase, with Ki values in the low nanomolar range (hCA I: 2.61–3.69 nM; hCA II: 1.64–2.80 nM; AChE: 0.45–1.74 nM) [1]. In contrast, the 1‑aminotetralin urea series shows no comparable enzyme inhibition but displays cytotoxic activity against U‑87MG glioblastoma and PC‑3 prostate cancer cell lines [2]. This orthogonal activity profile is directly attributable to the position of the amine/urea attachment on the tetralin ring.

Carbonic anhydrase Acetylcholinesterase Medicinal chemistry

Favorable Drug‑Like Physicochemical Profile

Computational calculations provided by vendors indicate that 1-(5,6,7,8-tetrahydronaphthalen-2-yl)urea has a topological polar surface area (TPSA) of 55.12 Ų and a calculated LogP of 2.056 . These values lie within the optimal ranges for CNS drug candidates (TPSA < 90 Ų, LogP 1–4), suggesting that this scaffold offers an attractive balance of lipophilicity and polarity. No equivalent computational data are disclosed for the 1‑yl isomer on comparable vendor platforms, making the 2‑yl isomer easier to evaluate computationally at the procurement stage.

Drug-likeness Physicochemical properties Computational chemistry

Regiospecific Synthetic Handle for Late‑Stage Diversification

The unsubstituted urea NH₂ group in the 2‑yl isomer permits direct derivatization via N‑alkylation, acylation, or sulfonylation to generate diverse libraries of substituted ureas [1]. In the commonly used N,N‑dimethyl analog (CAS 378238-51-8), this synthetic flexibility is lost because both urea nitrogens are already substituted. Researchers aiming to explore structure‑activity relationships around the urea moiety must therefore procure the unsubstituted 2‑yl compound as the starting point.

Synthetic chemistry Building block Late-stage functionalization

Highest-Value Application Scenarios for 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea


Analytical Reference Standard for GC‑MS Method Development

The curated mass spectrum in the Wiley Registry [1] enables chemists in quality control, environmental analysis, or forensic toxicology to use 1-(5,6,7,8-tetrahydronaphthalen-2-yl)urea as a retention-time and mass-spectral calibrant, avoiding the time and cost of in‑house structural confirmation.

Key Intermediate for the Synthesis of Carbonic Anhydrase and Acetylcholinesterase Inhibitors

Medicinal chemists can rapidly convert the unsubstituted urea into a variety of N‑functionalized derivatives that have been shown to deliver low‑nanomolar inhibition of hCA I, hCA II, and AChE [2]. The compound is therefore the strategic starting point for follow‑up lead optimization in this inhibitor class.

Stoichiometric Probe in High‑Purity Bioassays

With a vendor‑certified purity of ≥98% , the compound eliminates background interference in target‑engagement assays, making it suitable as a positive control or a quantitative probe in biochemical and biophysical experiments.

Building Block for Regioisomer‑Specific Structure–Activity Relationship Studies

Because the 2‑yl and 1‑yl tetralin ureas lead to orthogonal biological activity profiles [2][3], systematic SAR programs must start from the correct regioisomer. Procuring the 2‑yl compound ensures that the synthetic effort is directed toward enzyme inhibition rather than cytotoxicity.

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